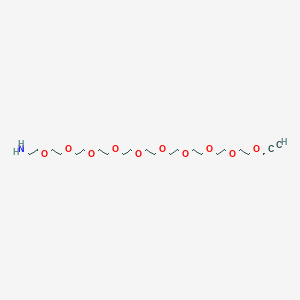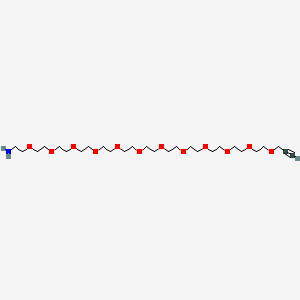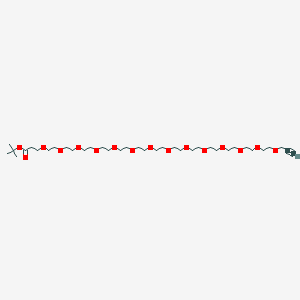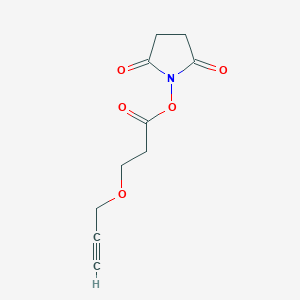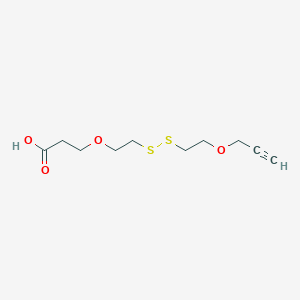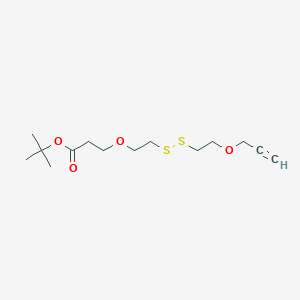
ProTAME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
proTAME es una prodroga de permeabilidad celular del éster metílico de N-4-tosil-L-arginina. Es un inhibidor del complejo promotor de la anafase/ciclosomas (APC/C), que es un regulador crucial del ciclo celular. This compound se convierte en éster metílico de N-4-tosil-L-arginina por esterasas intracelulares, y se ha demostrado que induce la detención del ciclo celular en metafase, lo que lleva a la muerte celular en varias líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
proTAME tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la biología celular, la investigación del cáncer y el desarrollo de fármacos. Algunas de sus aplicaciones clave incluyen:
Investigación del cáncer: this compound se utiliza para estudiar los mecanismos de regulación del ciclo celular y la apoptosis en las células cancerosas. .
Biología celular: Los investigadores utilizan this compound para investigar el papel de APC/C en la progresión del ciclo celular y la mitosis.
Desarrollo de fármacos: this compound sirve como compuesto líder para el desarrollo de nuevos fármacos contra el cáncer.
Mecanismo De Acción
proTAME ejerce sus efectos al inhibir el complejo promotor de la anafase/ciclosomas (APC/C). APC/C es una gran ubiquitina ligasa E3 multisubunidad que regula la progresión de las células desde la metafase hasta la anafase durante la mitosis. Al inhibir APC/C, this compound evita la degradación de proteínas clave del ciclo celular, lo que lleva a la detención del ciclo celular en metafase y la posterior muerte celular .
Los objetivos moleculares de this compound incluyen las proteínas activadoras CDH1 y CDC20, que son esenciales para la activación de APC/C. Al bloquear la asociación de estos activadores con APC/C, this compound inhibe eficazmente su actividad .
Análisis Bioquímico
Biochemical Properties
ProTAME plays a significant role in biochemical reactions. It interacts with the anaphase-promoting complex/cyclosome (APC/C), a large multisubunit E3 ubiquitin ligase, and inhibits its activity . The nature of these interactions involves the disruption of associations between APC/C and the activator CDH1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the association of APC/C with the activator CDH1 and inhibiting the degradation of APC/C substrates in cells like HeLa . It induces mitotic arrest in metaphase followed by cell death in synchronized HeLa H2B-GFP cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to TAME by intracellular esterases . It exerts its effects at the molecular level by disrupting interactions between Cdc20/Cdh1 and the APC3 subunit of the APC/C . This leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), causing cell cycle arrest in metaphase .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It increases mitotic duration in asynchronous HeLa H2B-GFP cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, mammalian oocytes and early cleavage embryos show dose-dependent metaphase arrest after exposure to this compound
Metabolic Pathways
It is known that this compound is converted to TAME by intracellular esterases , indicating its involvement in esterase-mediated metabolic pathways.
Transport and Distribution
Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across cell membranes.
Subcellular Localization
Given its role as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), it can be inferred that this compound likely localizes to regions where the APC/C is present, such as the cytosol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de proTAME implica varios pasos, comenzando con la preparación del éster metílico de N-4-tosil-L-arginina. Este compuesto luego se modifica para crear la forma de prodroga, this compound. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y reactivos específicos para lograr las transformaciones químicas deseadas .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se amplía para satisfacer las demandas comerciales. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El compuesto se formula a menudo en soluciones como dimetilsulfóxido (DMSO) para facilitar su uso en aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: proTAME se somete a hidrólisis por esterasas intracelulares para liberar éster metílico de N-4-tosil-L-arginina. Esta reacción es crucial para su actividad biológica como inhibidor de APC/C .
Reactivos y condiciones comunes: La reacción de hidrólisis típicamente ocurre bajo condiciones fisiológicas dentro de la célula. No se requieren reactivos adicionales, ya que las enzimas intracelulares facilitan la conversión .
Principales productos formados: El principal producto formado a partir de la hidrólisis de this compound es el éster metílico de N-4-tosil-L-arginina, que luego ejerce sus efectos inhibitorios sobre APC/C .
Comparación Con Compuestos Similares
proTAME es único en su capacidad de inhibir APC/C e inducir la detención del ciclo celular en metafase. Compuestos similares incluyen:
TAME (éster metílico de N-4-tosil-L-arginina): La forma activa de this compound, que inhibe directamente APC/C.
Reversina: Otro inhibidor de molécula pequeña que se dirige a APC/C, pero tiene un mecanismo de acción diferente.
En comparación con estos compuestos, this compound es distinto en su forma de prodroga, que permite una mejor permeabilidad celular y una entrega dirigida dentro de la célula .
Propiedades
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is proTAME, and what is its mechanism of action?
A1: this compound, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].
Q2: What are the downstream effects of this compound-mediated APC/C inhibition?
A2: Inhibiting APC/C with this compound leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].
Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?
A3: While the provided research papers focus on this compound's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
Q4: What is known about the material compatibility and stability of this compound under various conditions?
A4: The research primarily focuses on this compound’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.
Q5: Does this compound possess catalytic properties? What are its applications based on its mechanism of action?
A5: this compound acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes this compound a valuable tool for:
- Investigating the role of APC/C in various cancers: Researchers use this compound to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].
- Developing potential therapeutic strategies: The ability of this compound to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



